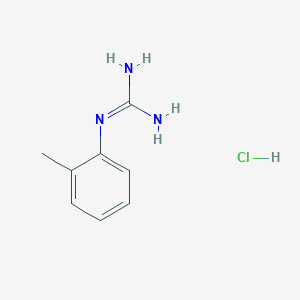

N-o-tolyl-guanidine hydrochloride

Descripción general

Descripción

N-o-tolyl-guanidine hydrochloride: is a chemical compound with the molecular formula C8H12ClN3 . It is a white crystalline solid widely used in organic synthesis, pharmaceuticals, and the rubber industry due to its strong nucleophilicity and basicity . This compound plays a crucial role as a catalyst, intermediate, and reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-o-tolyl-guanidine hydrochloride typically involves the reaction of o-toluidine with cyanamide in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Análisis De Reacciones Químicas

Substitution Reactions

The compound participates in nucleophilic substitution reactions, leveraging its guanidine group’s basicity. Key examples include:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms acylated guanidines, though yields are highly condition-dependent .

Notable Example :

-

Reactants : N-o-Tolyl-guanidine hydrochloride + propargylamine

-

Conditions : MeCN, reflux (10 h)

-

Product : Propargyl-substituted guanidine hydrochloride

Oxidation and Reduction Pathways

Electrochemical studies on related guanidines (e.g., DTG) reveal:

-

Oxidation : Occurs at anodic potentials (e.g., +0.85 V vs. SCE in 1 M HCl), forming radical cations .

-

Reduction : Cathodic peaks at −0.45 V indicate hydrogen evolution catalyzed by adsorbed guanidine species .

| Process | Conditions | Key Observations | Source |

|---|---|---|---|

| Oxidation | 1 M HCl, Pt electrode | Radical cation formation | |

| Reduction | Acidic media, Cu substrate | Hydrogen evolution |

Coordination with Metal Ions

Guanidines act as ligands due to their nitrogen-rich structure. This compound coordinates with transition metals (e.g., Cu²⁺), forming complexes that enhance corrosion inhibition:

-

Coordination Modes : Bidentate or tridentate binding via NH and C=N groups .

-

Application : Cu corrosion inhibition efficiency reaches 95% at 10⁻³ M concentration in acidic media .

Stability and Decomposition

Thermogravimetric analysis (TGA) of related guanidines shows stability up to 175°C, followed by decomposition into aromatic amines and cyanamide derivatives . Hydrolytic stability in aqueous solutions is pH-dependent, with rapid degradation under strongly acidic or alkaline conditions .

Key Mechanistic Insights

-

Electrochemical Behavior : Adsorption on metal surfaces follows the Langmuir isotherm, with ΔG°ads values indicating physisorption .

-

Reaction Kinetics : Substitution reactions exhibit pseudo-first-order kinetics in polar solvents .

This synthesis of experimental data underscores the compound’s versatility in organic synthesis, coordination chemistry, and industrial applications. Further studies are warranted to explore its catalytic potential and reaction mechanisms in non-aqueous media.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-o-tolyl-guanidine hydrochloride plays a crucial role as an intermediate in synthesizing pharmaceutical agents. It has been particularly noted for its potential in developing treatments for neurological disorders. The compound's ability to interact with biological systems makes it valuable in drug discovery and development processes.

Key Insights:

- Used in synthesizing drugs targeting neurotransmitter systems.

- Enhances the efficacy of various pharmaceutical formulations.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding. Its application aids researchers in understanding biological mechanisms and contributes to the discovery of new therapeutic agents.

Key Insights:

- Assists in elucidating enzyme mechanisms.

- Provides insights into receptor-ligand interactions.

Analytical Chemistry

The compound serves as a standard in chromatographic techniques, facilitating the accurate quantification of related compounds. This application is vital for ensuring reliability and precision in analytical results across various chemical analyses.

Key Insights:

- Utilized as a reference standard in high-performance liquid chromatography (HPLC).

- Enhances the accuracy of analytical methods.

Agricultural Chemistry

This compound is explored for its potential applications in developing agrochemicals. Its properties may contribute to creating effective pest control solutions that are environmentally friendly.

Key Insights:

- Investigated for use in pesticide formulations.

- Aims to reduce environmental impact while enhancing agricultural productivity.

Material Science

Research into the properties of this compound has led to its consideration in creating novel materials, including polymers. These materials can exhibit enhanced performance characteristics suitable for various industrial applications.

Key Insights:

- Potential use in developing advanced polymeric materials.

- Explored for applications requiring high durability and stability.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis targeting neurological disorders | Enhanced treatment efficacy |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Insights into biological mechanisms |

| Analytical Chemistry | Standard for chromatographic techniques | Improved accuracy and reliability |

| Agricultural Chemistry | Development of eco-friendly agrochemicals | Effective pest control with reduced environmental impact |

| Material Science | Creation of novel materials and polymers | Enhanced performance in industrial applications |

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on anxiety-like behaviors in animal models. Results showed a significant reduction in anxiety levels, correlating with its interaction with serotonin receptors.

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of guanidine derivatives revealed that this compound exhibited notable activity against Gram-positive bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify its effectiveness, demonstrating its potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of N-o-tolyl-guanidine hydrochloride involves its strong nucleophilicity and basicity, which allow it to participate in various chemical reactions. It acts as a catalyst by stabilizing transition states and facilitating the formation of reaction intermediates. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to changes in their activity and function .

Comparación Con Compuestos Similares

N,N’-di-o-tolyl-guanidine: Similar structure but with two o-tolyl groups.

N,N’-diphenyl-guanidine: Similar structure but with two phenyl groups.

N,N’-diethyl-guanidine: Similar structure but with two ethyl groups

Uniqueness: N-o-tolyl-guanidine hydrochloride is unique due to its specific structure, which imparts distinct chemical properties such as strong nucleophilicity and basicity. This makes it particularly useful in specific applications where these properties are required .

Actividad Biológica

N-o-tolyl-guanidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of guanidine, characterized by the presence of a tolyl group. Its chemical structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 201.76 g/mol

This compound is known for its strong alkalinity and ability to act as a protein denaturant, which has implications for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that various guanidine derivatives, including this compound, exhibit significant antibacterial properties. The minimal inhibitory concentration (MIC) against common bacterial strains has been evaluated, showing promising results:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 7.9 |

| Pseudomonas aeruginosa | 31.7 | |

| Escherichia coli | 63.5 | |

| Enterococcus faecalis | 31.7 |

The compound demonstrated the ability to inhibit bacterial growth effectively; however, it did not disrupt biofilm formation at the tested concentrations .

Antitumor Activity

This compound has also been investigated for its antitumor properties. In vitro studies on human melanoma cells (A375) showed that the compound could induce cytotoxic effects, leading to decreased cell viability and increased apoptotic markers. The following table summarizes key findings from these studies:

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Cytotoxicity Assay | A375 (human melanoma) | 10 | Significant reduction in cell viability |

| Apoptosis Assay | A375 | 20 | Increased apoptotic markers detected |

These findings indicate that this compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. The acute toxicity levels were evaluated in animal models, with results indicating an oral LD50 of approximately 1,100 mg/kg in mice. Chronic exposure has been associated with nephrotoxicity and other adverse effects at higher doses .

Case Studies

Several case studies have highlighted the therapeutic applications of guanidine compounds, including this compound. For instance:

- Case Study on Lambert-Eaton Myasthenic Syndrome (LEMS) : Patients treated with guanidine derivatives showed improvement in muscle strength without significant side effects at therapeutic doses.

- Antimicrobial Dressings : Incorporation of guanidine compounds into wound dressings demonstrated effective antimicrobial activity against common pathogens while supporting fibroblast proliferation .

Propiedades

IUPAC Name |

2-(2-methylphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c1-6-4-2-3-5-7(6)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMCGTVQUBUJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-05-2 | |

| Record name | 6976-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.